molecular formula C20H21NO2 B14146501 1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one CAS No. 846061-61-8

1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one

Cat. No.: B14146501
CAS No.: 846061-61-8
M. Wt: 307.4 g/mol
InChI Key: QKTSAYHGKPREBM-UHFFFAOYSA-N
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Description

1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by the presence of a benzo[f]chromen-3-one core structure, which is fused with a 4-methylpiperidin-1-ylmethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[f]chromen-3-one Core: This step involves the cyclization of appropriate starting materials to form the benzo[f]chromen-3-one core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the 4-Methylpiperidin-1-ylmethyl Group: The next step involves the introduction of the 4-methylpiperidin-1-ylmethyl group to the benzo[f]chromen-3-one core. This is typically achieved through nucleophilic substitution reactions, where the benzo[f]chromen-3-one core is reacted with a suitable piperidine derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Common reagents used in industrial production include strong acids, bases, and organic solvents.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[f]chromen-3-one core or the piperidine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with unique properties.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery. It is evaluated for its pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. It is also investigated for its potential use in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-2-one: This compound is structurally similar but differs in the position of the chromenone core.

    1-[(4-Methylpiperidin-1-yl)methyl]benzo[e]chromen-3-one: This compound has a different fusion pattern of the chromenone core.

    4-Methylpiperidin-1-ylmethyl derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness

1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

CAS No.

846061-61-8

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

1-[(4-methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one

InChI

InChI=1S/C20H21NO2/c1-14-8-10-21(11-9-14)13-16-12-19(22)23-18-7-6-15-4-2-3-5-17(15)20(16)18/h2-7,12,14H,8-11,13H2,1H3

InChI Key

QKTSAYHGKPREBM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3

solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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